1-Methyl-5-phenyl-piperidin-2-one
Description
1-Methyl-5-phenyl-piperidin-2-one is a piperidinone derivative characterized by a six-membered piperidine ring with a ketone group at the 2-position, a phenyl group at the 5-position, and a methyl substituent at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, organic synthesis, and material science. Its structural features, including the aromatic phenyl group and the electron-withdrawing ketone, influence its physicochemical properties (e.g., solubility, reactivity) and biological interactions.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-5-phenylpiperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
ASTTXNJRFSDNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-piperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine with phenylacetic acid derivatives, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts to enhance reaction rates and selectivity . The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-piperidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, hydroxyl groups, and various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-phenyl-piperidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-5-phenyl-piperidin-2-one and related piperidinone derivatives:
Structural and Functional Analysis
- Substituent Effects: this compound vs. 5-Methyl-5-phenylpiperidin-2-one: The positional isomerism (methyl at 1- vs. 5-position) alters steric and electronic environments. The 5-methyl analog (CAS 7149-39-5) has higher symmetry but may exhibit reduced metabolic stability compared to the 1-methyl variant . Hydroxymethyl Derivative (CAS 1909308-61-7): The hydroxymethyl group enhances polarity, improving aqueous solubility and enabling conjugation reactions in drug design .
Biological Relevance :
- Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl-substituted compound) demonstrate enhanced binding to hydrophobic pockets in target proteins due to fluorine’s electronegativity and lipophilicity .
- Cytotoxicity studies on analogs like 5-hydroxy-1-methylpiperidin-2-one suggest that substituents at the 5-position modulate bioactivity, with phenyl groups contributing to aromatic interactions in enzyme active sites .
Physicochemical Properties
- Solubility: Hydroxymethyl and amino substituents generally increase water solubility, whereas phenyl and trifluorophenyl groups enhance lipophilicity .
- Thermal Stability : Methyl and phenyl groups contribute to thermal stability, making these compounds suitable for high-temperature synthetic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
